1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol
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Overview
Description
1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a butynol structure. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol can be synthesized through the silylation of but-3-yn-2-ol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is used to remove the TBDMS group.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alkenes.
Substitution: Alcohols or other functionalized derivatives.
Scientific Research Applications
1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol is utilized in various scientific research fields:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Involved in the development of pharmaceuticals and drug intermediates.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action for 1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol primarily involves the protection of hydroxyl groups. The TBDMS group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic processes. The silyl group can be selectively removed under mild conditions, allowing for further functionalization .
Comparison with Similar Compounds
Similar Compounds
- 1-[(Tert-butyldimethylsilyl)oxy]propan-2-ol
- (Tert-butyldimethylsilyloxy)acetaldehyde
- 1-[(Tert-butyldimethylsilyl)oxy]-3-chloropropan-2-ol
Uniqueness
1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol is unique due to its alkyne functionality, which provides additional reactivity compared to similar compounds with only alkyl or alkene groups. This makes it particularly valuable in synthetic organic chemistry for constructing complex molecules.
Properties
Molecular Formula |
C10H20O2Si |
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Molecular Weight |
200.35 g/mol |
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxybut-3-yn-2-ol |
InChI |
InChI=1S/C10H20O2Si/c1-7-9(11)8-12-13(5,6)10(2,3)4/h1,9,11H,8H2,2-6H3 |
InChI Key |
RSIBPEBNXDSOJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C#C)O |
Origin of Product |
United States |
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